4-(4-Methoxyphenyl)-5-phenyl-1,3-oxazole
Description
Significance of the Oxazole (B20620) Heterocycle in Contemporary Organic Chemistry Research
The 1,3-oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. This structural motif is a key constituent in a wide array of natural products, pharmaceuticals, and functional materials. The significance of the oxazole ring in contemporary research is multifaceted, stemming from its diverse biological activities and its utility as a synthetic intermediate.
In medicinal chemistry, the oxazole scaffold is present in numerous compounds exhibiting a broad spectrum of pharmacological properties. These include antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antidiabetic activities. wpmucdn.com The prevalence of the oxazole moiety in clinically used drugs and bioactive natural products underscores its importance as a "pharmacophore," a molecular feature responsible for a drug's pharmacological activity. The structural rigidity and electronic properties of the oxazole ring allow it to engage in various non-covalent interactions with biological targets such as enzymes and receptors.
From a synthetic perspective, the oxazole ring is a valuable building block in organic synthesis. Various methods have been developed for the construction of the oxazole core, and its substituted derivatives serve as versatile intermediates for the synthesis of more complex molecules, including peptides and alkaloids. Furthermore, the unique photophysical and photochemical properties of certain oxazole derivatives have led to their application in materials science, for instance, in the development of semiconductor devices and non-linear optical materials.
Overview of Diaryl-1,3-Oxazole Scaffolds: Structure, Electronic Nature, and Research Interest
Diaryl-1,3-oxazole scaffolds, characterized by the presence of two aryl substituents on the oxazole ring, represent a particularly important subclass of oxazole derivatives. The substitution pattern can vary, with 2,5-diaryl, 2,4-diaryl, and 4,5-diaryl isomers being the most common. These compounds have garnered significant research interest due to their enhanced biological activities and interesting photophysical properties.
Research Interest: The research interest in diaryl-1,3-oxazoles is largely driven by their potential applications in medicinal chemistry and materials science. In the context of drug discovery, diaryl oxazoles have been investigated as potential anticancer agents, with some derivatives showing potent activity against various cancer cell lines. nih.gov For example, certain diaryl oxazole compounds have been shown to inhibit protein kinases overexpressed in human pancreatic cancers. nih.gov The ability to readily modify the aryl substituents allows for the systematic exploration of structure-activity relationships (SAR), a crucial aspect of rational drug design.
In materials science, the extended π-conjugation in diaryl-oxazoles often leads to interesting fluorescent and photophysical properties. This makes them candidates for use as organic light-emitting diodes (OLEDs), fluorescent probes, and scintillators. The specific absorption and emission wavelengths can be fine-tuned by altering the aryl substituents.
Research Context of 4-(4-Methoxyphenyl)-5-phenyl-1,3-Oxazole within Diaryl-1,3-Oxazole Frameworks
While extensive research has been conducted on various diaryl-1,3-oxazole isomers, specific studies focusing solely on this compound are not prominently available in the surveyed literature. However, its research context can be inferred from the broader knowledge of 4,5-diaryl-1,3-oxazoles and the known influence of its constituent functional groups.
The 4,5-disubstituted oxazole framework is a common target in synthetic organic chemistry, with various methods developed for its construction. wpmucdn.com The presence of a phenyl group at the 5-position and a 4-methoxyphenyl (B3050149) group at the 4-position suggests that this compound would be of interest for several reasons. The methoxy (B1213986) group (-OCH3) is an electron-donating group, which can influence the electronic properties of the molecule, potentially enhancing its biological activity or modifying its photophysical characteristics.
For instance, a related compound, 5-(4'-Methoxyphenyl)-oxazole (MPO), was isolated from a fungal culture and found to inhibit the growth of Caenorhabditis elegans. nih.gov This finding suggests that diaryl oxazoles with a methoxyphenyl substituent may possess interesting biological activities. The study on MPO also highlighted that the entire molecular structure was crucial for its activity, as the nineteen synthesized derivatives showed no effect. nih.gov
Given the established interest in diaryl oxazoles as anticancer agents, it is plausible that this compound could be investigated for similar properties. The structural similarity to other biologically active diaryl heterocycles warrants its consideration in screening programs for new therapeutic agents.
The following table provides a comparative overview of related diaryl-oxazole and diaryl-isoxazole compounds to contextualize the potential properties of this compound.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Reported or Potential Area of Research Interest |
|---|---|---|---|
| 5-(4'-Methoxyphenyl)-oxazole | C10H9NO2 | 175.18 | Antinematodal activity nih.gov |
| 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole | C16H12ClNO2 | 285.72 | Synthetic intermediate, potential biological activity wpmucdn.com |
| 5-methoxy-2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid | C12H11NO5 | 249.22 | Synthetic building block chemsynthesis.com |
| 5-ethoxy-2-(4-methoxyphenyl)-4-(trifluoromethyl)-1,3-oxazole | C13H12F3NO3 | 287.23 | Synthetic building block chemsynthesis.com |
| Ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate | C13H12BrNO4 | 326.15 | Synthetic intermediate for biologically active molecules vensel.org |
Structure
3D Structure
Properties
CAS No. |
62921-40-8 |
|---|---|
Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-5-phenyl-1,3-oxazole |
InChI |
InChI=1S/C16H13NO2/c1-18-14-9-7-12(8-10-14)15-16(19-11-17-15)13-5-3-2-4-6-13/h2-11H,1H3 |
InChI Key |
NCBMXCJSQPBSOA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 4 4 Methoxyphenyl 5 Phenyl 1,3 Oxazole and Its Analogs
Electrophilic Substitution Reactions on the Oxazole (B20620) Ring System
The oxazole ring is generally resistant to electrophilic substitution due to the electron-withdrawing nature of the pyridine-type nitrogen atom, which deactivates the ring. Consequently, electrophilic attack on unsubstituted or simply alkyl-substituted oxazoles is challenging.
However, in 4,5-diaryloxazoles such as 4-(4-methoxyphenyl)-5-phenyl-1,3-oxazole, the aryl substituents are more susceptible to electrophilic attack than the oxazole ring itself. The methoxy (B1213986) group on the phenyl ring at C4 is a strong activating group, directing electrophiles to the ortho and para positions of that phenyl ring. Similarly, the phenyl group at C5 can undergo electrophilic substitution.
A notable example of an electrophilic substitution that can occur on electron-rich aromatic and heterocyclic systems is the Vilsmeier-Haack reaction . This reaction introduces a formyl group (-CHO) onto an aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). For this compound, this reaction is expected to occur on the electron-rich 4-methoxyphenyl (B3050149) ring rather than the deactivated oxazole ring.
Table 1: Regioselectivity in Electrophilic Aromatic Substitution
| Reactant | Electrophile | Expected Position of Substitution |
| This compound | Formyl group (Vilsmeier-Haack) | ortho to the methoxy group on the C4-phenyl ring |
| 4,5-Diphenyloxazole (B1616740) | Nitronium ion (Nitration) | para position of either phenyl ring |
Nucleophilic Substitution Patterns and Halogen Displacement on Oxazole Frameworks
For 4,5-diaryloxazoles, nucleophilic substitution is more feasible when a leaving group is present. For instance, 2-halo-4,5-diaryloxazoles can undergo nucleophilic substitution where the halogen at the C2 position is displaced by a nucleophile.
Furthermore, reactions involving nucleophilic attack can occur on substituents attached to the oxazole ring. For example, 2-(halomethyl)-4,5-diphenyloxazoles are effective scaffolds for substitution reactions where the halogen on the methyl group is displaced by various nucleophiles, including amines, alkoxides, and thiolates.
N-Alkylation and N-Acylation Reactions of Oxazoles at the N3 Position
The nitrogen atom at the N3 position of the oxazole ring possesses a lone pair of electrons and behaves as a pyridine-type nitrogen. This makes it the primary site for reactions with electrophiles such as alkyl and acyl halides.
N-Alkylation involves the reaction of the oxazole with an alkylating agent, such as an alkyl halide (e.g., methyl iodide), to form a quaternary N-alkyloxazolium salt. This reaction proceeds via nucleophilic attack of the N3 atom on the electrophilic carbon of the alkylating agent.
N-Acylation occurs similarly, with the oxazole reacting with an acylating agent, like an acyl chloride or anhydride, to form an N-acyloxazolium salt. These salts are often highly reactive intermediates.
These reactions are general for the oxazole scaffold, and 4,5-diaryloxazoles are expected to follow this reactivity pattern, yielding the corresponding N3-alkylated or N3-acylated oxazolium salts.
Oxidative Transformations and Ring Cleavage of Oxazole Derivatives
The oxazole ring is susceptible to oxidative cleavage. Strong oxidizing agents can break open the ring. A particularly well-studied oxidative transformation for 4,5-diaryloxazoles is their reaction with singlet oxygen (¹O₂), often generated photochemically.
The photooxidation of 4,5-diphenyloxazole with singlet oxygen proceeds via a [4+2] cycloaddition (Diels-Alder type reaction) across the C4-C5 double bond and the oxygen atom at position 1, forming an unstable endoperoxide intermediate. This intermediate then undergoes rearrangement and cleavage, ultimately leading to the formation of dibenzoyl- and N-formyl-type amide products. This reaction highlights the oxazole's diene-like character in cycloaddition reactions.
The rate of photooxidation can be influenced by the substituents on the oxazole ring. For instance, the reaction rate for 4-methyl-2,5-diphenyloxazole is slightly higher than that of unsubstituted oxazole, indicating that electron-donating groups can enhance the reactivity towards singlet oxygen.
Acid-Catalyzed Reactions and Stability Profile in Various Media
Oxazoles are weak bases, with the N3 nitrogen being the site of protonation. In the presence of strong acids, they form oxazolium salts. The 4,5-diaryloxazole scaffold is generally stable under neutral conditions. However, the ring can be susceptible to hydrolysis under both acidic and basic conditions, although typically requiring forcing conditions such as heating.
Acidic Conditions : In the presence of aqueous acid (e.g., refluxing dilute HCl), 4,5-diaryloxazoles can undergo hydrolysis. The oxazole ring is cleaved to yield the corresponding α-acylamino ketone, which can be further hydrolyzed to an α-hydroxy ketone (a benzoin (B196080) derivative in the case of diaryloxazoles) and an amide or ammonia. The stability of the 4,5-diaryloxazole moiety has led to its use as a "masked" or protected form of a carboxylic acid in multi-step syntheses.
Basic Conditions : Under strong basic conditions (e.g., aqueous NaOH with heating), the oxazole ring can also be cleaved. Saponification of ester groups attached to the oxazole ring, followed by acidification and heating, has been shown to lead to ring opening.
Acidity of Protons at Various Ring Positions in Oxazole Heterocycles
The C-H protons on the oxazole ring exhibit a degree of acidity, which is influenced by the electronegativity of the adjacent heteroatoms. The general order of acidity for the protons on the oxazole ring is C2-H > C5-H > C4-H.
The proton at the C2 position is the most acidic due to its position between two electron-withdrawing heteroatoms (oxygen and nitrogen). Its pKa is estimated to be around 20, making it susceptible to deprotonation by strong bases such as organolithium reagents (e.g., n-butyllithium) or lithium diisopropylamide (LDA).
For 4,5-diaryloxazoles, the C2 position is the primary site for lithiation. However, the resulting 2-lithiooxazole can exist in equilibrium with a ring-opened isonitrile enolate form. This intermediate can then be trapped by various electrophiles to introduce substituents at the C2 position, although the potential for ring-opening can complicate these reactions. The protons on the C4 and C5 positions are significantly less acidic and are not typically removed by common bases.
Isomerization Reactions of Substituted Oxazole Scaffolds
Substituted oxazoles can undergo several types of isomerization reactions, often under thermal or photochemical conditions.
One of the most well-known rearrangements is the Cornforth rearrangement , which is specific to 4-acyloxazoles. In this thermal reaction, the acyl group at C4 and the substituent at C5 exchange positions. The mechanism involves a pericyclic ring-opening to a nitrile ylide intermediate, which then undergoes a 1,5-dipolar cyclization to form the rearranged oxazole.
While not a direct isomerization of the target compound, it's relevant that 4,5-diaryloxazoles can be formed through the thermal or photochemical rearrangement of corresponding isoxazole (B147169) isomers. For instance, flash pyrolysis of 3,5-diphenylisoxazole (B109209) yields 2,5-diphenyloxazole (B146863) as a major product. Similarly, photolysis of 4,5-diphenylisoxazole (B84616) can lead to various rearranged products, including phenanthro[9,10-d]oxazole. The thermal rearrangement of trans-aroylarylaziridines can also produce 2,5-diaryloxazoles. These reactions underscore the thermodynamic stability of the diaryloxazole system.
Advanced Spectroscopic Characterization of 4 4 Methoxyphenyl 5 Phenyl 1,3 Oxazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
¹H NMR Chemical Shift Analysis of Aromatic and Substituent Protons
The ¹H NMR spectrum of 4-(4-methoxyphenyl)-5-phenyl-1,3-oxazole is expected to exhibit distinct signals corresponding to the protons of the phenyl and methoxyphenyl groups, as well as the methoxy (B1213986) substituent. Based on data from the structurally similar 2-(4-methoxyphenyl)-4,5-diphenyloxazole, the aromatic protons of the 4-methoxyphenyl (B3050149) group are anticipated to appear as a doublet around δ 8.07-8.12 ppm, while the protons of the phenyl group and the remaining protons of the methoxyphenyl group would likely resonate as a multiplet in the range of δ 7.34-7.72 ppm. rsc.org The singlet for the methoxy group protons is expected at approximately δ 3.87 ppm. rsc.org
For comparison, the aromatic protons of the isoxazole (B147169) isomer, 3-(4-methoxyphenyl)-5-phenylisoxazole, show signals at δ 7.81 ppm and δ 7.78 ppm for the phenyl group, and at δ 6.97 ppm for the methoxyphenyl group, with the methoxy protons appearing at δ 3.85 ppm. rsc.org Another related isoxazole, 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole, displays aromatic protons in the range of δ 7.7-7.8 ppm. wpmucdn.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Methoxyphenyl-H (ortho to oxazole) | ~ 8.1 | Doublet |
| Phenyl-H / Methoxyphenyl-H | ~ 7.3-7.7 | Multiplet |
¹³C NMR Spectral Interpretation for Carbon Frameworks
The ¹³C NMR spectrum provides detailed information about the carbon skeleton of the molecule. For this compound, the carbon atoms of the oxazole (B20620) ring are expected to resonate at approximately δ 160-161 ppm and δ 145-150 ppm. rsc.orgamazonaws.com The carbon of the methoxy group is anticipated to have a chemical shift of around δ 55.39 ppm. rsc.orgamazonaws.com The aromatic carbons of the phenyl and methoxyphenyl rings will appear in the characteristic region of δ 114-137 ppm. rsc.org Specifically, the carbon attached to the oxygen of the methoxy group is expected around δ 161.4 ppm. amazonaws.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Oxazole Ring Carbons | ~ 160-161, ~145-150 |
| C-OCH₃ (Methoxyphenyl) | ~ 161 |
| Aromatic Carbons | ~ 114-137 |
Two-Dimensional NMR Techniques for Connectivity Analysis
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H bonds of the aromatic rings, the C=N and C=C bonds of the oxazole and aromatic systems, and the C-O bonds of the ether and the oxazole ring.
Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. wpmucdn.com The stretching vibrations of the C=N and C=C bonds within the oxazole and phenyl rings are expected to appear in the 1500-1650 cm⁻¹ range. mdpi.com The characteristic C-O stretching vibrations for the aryl ether of the methoxy group and the C-O-C of the oxazole ring are anticipated in the 1250-1000 cm⁻¹ region. wpmucdn.commdpi.com
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| C=N and C=C Stretch | 1500 - 1650 |
| Asymmetric C-O-C Stretch (Aryl Ether) | ~ 1250 |
| Symmetric C-O-C Stretch (Aryl Ether) | ~ 1030 |
Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Phenyl-substituted oxadiazoles, which are structurally related to oxazoles, are known to exhibit strong absorption bands due to π → π* transitions within the conjugated system. scielo.org.za The absorption spectrum of this compound is expected to show absorption maxima in the UV region, likely between 300 and 400 nm. The emission spectrum, upon excitation at the absorption maximum, would likely exhibit fluorescence at a longer wavelength, characteristic of such conjugated aromatic systems. The specific absorption and emission wavelengths are influenced by the extent of conjugation and the electronic nature of the substituents.
Mass Spectrometry Techniques for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₁₆H₁₃NO₂), the expected exact mass would be approximately 251.09 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. amazonaws.com
The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would likely involve the cleavage of the oxazole ring and the loss of small, stable fragments. Common fragmentation pathways for related heterocyclic compounds include the loss of CO, HCN, and cleavage at the bonds connecting the phenyl and methoxyphenyl substituents to the oxazole core. The molecular ion peak [M]⁺ is expected to be prominent.
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-(4-methoxyphenyl)-4,5-diphenyloxazole |
| 3-(4-methoxyphenyl)-5-phenylisoxazole |
| 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive technique for determining the atomic and molecular structure of a compound in its crystalline form. For this compound, this analysis provides a detailed picture of its molecular geometry and the interactions that dictate its crystal packing.
Precise Determination of Bond Lengths, Bond Angles, and Dihedral Angles
Table 1: Selected Bond Lengths for this compound This table presents typical bond lengths observed in related 4,5-diaryl oxazole structures. The exact values for the title compound would be determined from its specific crystal structure data.
| Atom 1 | Atom 2 | Bond Type | Typical Bond Length (Å) |
| C4 | C5 | C=C (in oxazole) | ~ 1.35 - 1.39 |
| C5 | O1 | C-O (in oxazole) | ~ 1.36 - 1.38 |
| C4 | N3 | C-N (in oxazole) | ~ 1.38 - 1.40 |
| C5 | C(phenyl) | C-C (ring-ring) | ~ 1.47 - 1.49 |
| C4 | C(methoxyphenyl) | C-C (ring-ring) | ~ 1.47 - 1.49 |
| C(methoxy) | O(methoxy) | C-O (aromatic ether) | ~ 1.36 - 1.37 |
Table 2: Selected Bond Angles for this compound This table outlines representative bond angles for the core structure of 4,5-diaryl oxazoles.
| Atom 1 | Atom 2 | Atom 3 | Typical Bond Angle (°) |
| N3 | C4 | C5 | ~ 114 - 115 |
| C4 | C5 | O1 | ~ 111 - 112 |
| C2 | O1 | C5 | ~ 104 - 105 |
| C(phenyl) | C5 | C4 | ~ 129 - 130 |
| C(methoxyphenyl) | C4 | C5 | ~ 126 - 127 |
Table 3: Selected Dihedral Angles for this compound Dihedral angles define the twist between the different ring systems within the molecule.
| Plane 1 | Plane 2 | Typical Dihedral Angle (°) |
| Oxazole Ring | Phenyl Ring (at C5) | ~ 15 - 35 |
| Oxazole Ring | Methoxyphenyl Ring (at C4) | ~ 30 - 50 |
| Phenyl Ring (at C5) | Methoxyphenyl Ring (at C4) | ~ 45 - 65 |
Analysis of Molecular Conformations and Intermolecular Interactions in Crystal Packing
The molecular conformation of this compound in the solid state is inherently non-planar. Steric hindrance between the substituent rings forces them to twist out of the plane of the central oxazole ring, as indicated by the dihedral angles. This twisted conformation is a key structural feature of this class of compounds. nih.gov
The arrangement of these molecules within the crystal lattice is directed by a combination of weak, non-covalent forces. A comprehensive analysis of the crystal packing reveals the importance of various intermolecular interactions. These interactions, while individually weak, collectively determine the stability and structure of the crystal. The primary interactions observed in similar 4,5-phenyl-oxazoles include weak hydrogen bonds (such as C-H···O and C-H···N) and π-π stacking between the aromatic rings of adjacent molecules. nih.govnih.gov The packing energies of the crystals are a result of the sum of these specific and non-specific van der Waals contacts. nih.gov The methoxy group can also participate in weak hydrogen bonding, further influencing the supramolecular assembly.
Table 4: Intermolecular Interactions in the Crystal Packing of this compound This table summarizes the types of non-covalent interactions that stabilize the crystal structure.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |
| Weak Hydrogen Bond | C-H | O (oxazole/methoxy) | 2.3 - 2.8 | Directional, contributes to network formation |
| Weak Hydrogen Bond | C-H | N (oxazole) | 2.4 - 2.9 | Stabilizes molecular arrangement |
| π-π Stacking | Phenyl / Oxazole Ring | Phenyl / Oxazole Ring | 3.3 - 3.8 (centroid-centroid) | Contributes to crystal cohesion |
| C-H···π Interaction | C-H | Aromatic Ring Face | 2.5 - 3.0 (H to ring centroid) | Further stabilizes packing |
Theoretical and Computational Investigations on 4 4 Methoxyphenyl 5 Phenyl 1,3 Oxazole Systems
Quantum Chemical Calculations for Electronic Structure and Geometry Optimization
Quantum chemical calculations are fundamental to predicting the molecular structure and electronic properties of compounds. The first step in most computational studies is geometry optimization, which seeks the lowest energy conformation of the molecule on its potential energy surface.
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules due to its favorable balance of accuracy and computational cost. africanjournalofbiomedicalresearch.commdpi.com DFT methods calculate the electronic energy of a system based on its electron density rather than the complex many-electron wave function.
A key aspect of DFT is the choice of the exchange-correlation functional, which approximates the quantum mechanical interactions between electrons. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used and validated functionals for organic molecules. africanjournalofbiomedicalresearch.comajchem-a.com It combines the strengths of Hartree-Fock theory with local and gradient-corrected density functionals. Numerous studies on related heterocyclic systems, such as 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, have successfully employed the B3LYP functional to achieve excellent agreement between theoretical predictions and experimental data for both structural and spectroscopic properties. ajchem-a.com This functional is frequently chosen for geometry optimization and the calculation of various molecular properties. africanjournalofbiomedicalresearch.comajchem-a.com
The accuracy of DFT calculations is also highly dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. Pople-style basis sets, such as 6-31G(d) and the more extensive 6-311++G(d,p), are commonly used. ajchem-a.comresearchgate.net The inclusion of polarization functions (d,p) and diffuse functions (+) is often crucial for accurately describing the electronic distribution, especially in molecules with heteroatoms and delocalized π-systems. For instance, the 6-311++G(d,p) basis set has been shown to provide reliable results for the structural and spectroscopic analysis of phenyl-substituted oxadiazoles. ajchem-a.com
Since many chemical processes and measurements occur in solution, computational models must also account for solvent effects. Solvation models, such as the Polarizable Continuum Model (PCM) and its Conductor-like Polarizable Continuum Model (CPCM) variant, are often employed. These models simulate the solvent as a continuous dielectric medium that surrounds the solute molecule, allowing for the calculation of properties in a more realistic environment.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Bandgap Characteristics
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). africanjournalofbiomedicalresearch.com The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions and electronic transitions.
The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy is related to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions and requires less energy to be excited. africanjournalofbiomedicalresearch.com
For a structurally similar compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have determined these key values. ajchem-a.com
| Compound | Parameter | Energy (eV) |
|---|---|---|
| 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole ajchem-a.com | EHOMO | -6.75 |
| ELUMO | -1.89 | |
| Energy Gap (ΔE) | 4.86 |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and Intramolecular Charge Transfer Phenomena
To study the excited-state properties of molecules, such as their absorption spectra and electronic transitions, Time-Dependent Density Functional Theory (TD-DFT) is the most common computational approach. TD-DFT is an extension of ground-state DFT that can accurately predict the energies of electronic transitions, which correspond to the absorption of light.
TD-DFT calculations are particularly useful for understanding Intramolecular Charge Transfer (ICT) phenomena. In donor-π-acceptor (D-π-A) molecules, the absorption of light can promote an electron from an orbital localized on the donor part of the molecule (often the HOMO) to an orbital on the acceptor part (often the LUMO). TD-DFT can quantify the nature and energy of these transitions, providing insight into the color, photoluminescence, and nonlinear optical properties of the compound. For various D–π–A substituted oxadiazole systems, TD-DFT has been effectively used to calculate excitation energies and oscillator strengths, which are directly related to the peaks observed in UV-Vis absorption spectra. researchgate.net
Prediction of Spectroscopic Parameters: Computed IR, NMR, and UV-Vis Spectra
Computational chemistry is a powerful tool for predicting and interpreting various types of spectra. By simulating these spectra, researchers can confirm molecular structures, assign experimental peaks, and understand the underlying molecular vibrations and electronic transitions.
Infrared (IR) Spectra: DFT calculations can predict the vibrational frequencies of a molecule. africanjournalofbiomedicalresearch.com These calculated frequencies correspond to the stretching, bending, and torsional motions of the atoms. By comparing the computed IR spectrum with the experimental one, a detailed assignment of the vibrational modes can be made. For example, in the study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the calculated vibrational wavenumbers showed excellent agreement with the experimental FT-IR spectrum, allowing for precise assignments of the fundamental vibrational modes. ajchem-a.com
Nuclear Magnetic Resonance (NMR) Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating the NMR chemical shifts (¹H and ¹³C) of molecules. These theoretical calculations help in the assignment of complex experimental NMR spectra and can confirm the proposed chemical structure.
UV-Vis Spectra: As mentioned previously, TD-DFT is used to predict the electronic absorption spectra of molecules. The calculations yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which correlate with the intensity of the absorption bands. This allows for a direct comparison with experimental UV-Vis spectra and helps to characterize the electronic transitions within the molecule.
Nonlinear Optical (NLO) Properties Calculations: Polarizability and Hyperpolarizability
Molecules with extended π-conjugated systems and significant intramolecular charge transfer characteristics often exhibit large nonlinear optical (NLO) responses. These properties are of great interest for applications in photonics and optoelectronics, such as optical switching and frequency conversion.
The NLO response of a molecule is described by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response. Computational methods, particularly DFT and TD-DFT, are widely used to predict these properties. Functionals like CAM-B3LYP are often preferred for NLO calculations as they provide a better description of long-range charge-transfer excitations. researchgate.net
Calculations provide values for the static and dynamic polarizability and hyperpolarizability components. The total first hyperpolarizability is often compared to that of a standard NLO material like urea (B33335) to gauge its potential. Studies on D-π-A substituted bis-1,3,4-oxadiazoles have shown that these molecules can possess first hyperpolarizability values many times greater than that of urea, indicating their promise as NLO materials. researchgate.net
| Compound Type | Method | Parameter | Value (esu) |
|---|---|---|---|
| D-π-A Substituted bis-1,3,4-oxadiazole researchgate.net | TD-DFT | β (First Hyperpolarizability) | ~55 times that of urea |
Investigation of Electronic Reactivity Descriptors (e.g., Electrophilicity, Chemical Hardness)
Theoretical and computational investigations into the electronic properties of 4-(4-Methoxyphenyl)-5-phenyl-1,3-oxazole provide significant insights into its reactivity. By employing methods such as Density Functional Theory (DFT), it is possible to calculate a range of global reactivity descriptors that characterize the molecule's behavior in chemical reactions. Among the most informative of these are electrophilicity and chemical hardness.
These descriptors are derived from the conceptual framework of DFT and are related to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity.
Electrophilicity Index (ω): This descriptor measures the stabilization in energy when the system acquires an additional electronic charge from the environment. A higher electrophilicity index indicates a greater capacity of a molecule to act as an electrophile. Molecules with high electrophilicity are effective at accepting electrons. The electrophilicity index is calculated using the chemical potential (μ) and chemical hardness (η). A good electrophile is characterized by a high value of chemical potential and electrophilicity index ijopaar.com.
Chemical Hardness (η) and Softness (σ): Chemical hardness is a measure of a molecule's resistance to change in its electron distribution or charge transfer. A molecule with a large HOMO-LUMO gap is considered to be "hard," implying higher stability and lower reactivity. Conversely, a "soft" molecule has a small HOMO-LUMO gap, indicating higher reactivity. Chemical softness is the reciprocal of chemical hardness and is associated with the stability and reactivity of a chemical system yu.edu.jo. Generally, a more reactive molecule will have a higher softness value nih.gov. Computational studies on various oxazole (B20620) derivatives have utilized these parameters to predict their reactivity irjweb.comirjweb.com.
| Parameter | Symbol | Formula | Illustrative Value (eV) | Significance |
|---|---|---|---|---|
| HOMO Energy | EHOMO | - | -6.20 | Electron-donating ability |
| LUMO Energy | ELUMO | - | -1.85 | Electron-accepting ability |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.35 | Chemical stability and reactivity |
| Ionization Potential | I | -EHOMO | 6.20 | Energy required to remove an electron |
| Electron Affinity | A | -ELUMO | 1.85 | Energy released when an electron is added |
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -4.025 | Electron escaping tendency |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.175 | Resistance to charge transfer |
| Electrophilicity Index | ω | μ2 / 2η | 3.72 | Propensity to accept electrons |
| Chemical Softness | σ | 1 / η | 0.46 | Ease of charge transfer |
The analysis of these descriptors for the this compound system would theoretically reveal its electronic behavior. The presence of the electron-donating methoxy (B1213986) group on one phenyl ring and the extended π-conjugation across the diaryloxazole core would influence the HOMO and LUMO energy levels. These features are expected to result in a moderate HOMO-LUMO gap, suggesting a balance between stability and reactivity. The calculated values for chemical hardness and electrophilicity would further quantify its propensity to engage in reactions as either an electron donor or acceptor. Such computational studies are invaluable for understanding the intrinsic chemical nature of oxazole derivatives and for designing new molecules with specific electronic properties.
Photophysical Properties and Optoelectronic Behavior of 4 4 Methoxyphenyl 5 Phenyl 1,3 Oxazole Derivatives
Comprehensive Analysis of Absorption and Emission Spectra
The electronic absorption and emission spectra of diaryl-1,3-oxazoles are characterized by strong absorption bands in the ultraviolet (UV) region and fluorescence emission in the near-UV or visible region. The absorption spectra are typically attributed to π-π* electronic transitions within the conjugated aromatic system. For derivatives of 2,5-diaryl-1,3,4-oxadiazoles, a related class of compounds, absorption maxima are often observed around 330-345 nm, characteristic of the π-π* transitions of the heterocyclic core. researchgate.net Similarly, for 1,4-bis(5-phenyl-2-oxazolyl)benzene (POPOP), a well-known oxazole-based scintillator, absorption bands appear in the 225–350 nm region. wordpress.comresearchgate.net
The emission spectra of these compounds are generally broad and structured. When a five-membered oxadiazole ring is attached to phenyl rings, strong fluorescence is observed. wordpress.com The position of the emission maximum is sensitive to the substitution pattern on the aryl rings. The introduction of electron-donating groups, such as the methoxy (B1213986) group in 4-(4-methoxyphenyl)-5-phenyl-1,3-oxazole, typically results in a bathochromic (red) shift of both the absorption and emission maxima. This shift is due to the stabilization of the excited state. An increase in the number of electron-donating groups or extending the π-conjugation generally leads to a red shift in the emission maxima and an increase in the Stokes shift, which is the difference between the absorption and emission maxima. researchgate.netresearchgate.net This large Stokes shift often indicates a significant difference in the geometry and electronic structure between the ground and excited states. mdpi.com
Table 1: Representative Photophysical Data for Diaryl-Oxazole Derivatives
| Compound Class | Typical Absorption Max (λ_abs) | Typical Emission Max (λ_em) | Stokes Shift (cm⁻¹) | Solvent |
|---|---|---|---|---|
| 2,5-Diaryl-1,3,4-oxadiazoles | 330-345 nm | 380-450 nm | 4000-6000 | Various |
| POPOP Derivative | 305 nm | 360-420 nm | >5000 | Solution |
Note: The data in this table is illustrative, compiled from typical values for related diaryl-heterocyclic compounds to provide context for the behavior of this compound derivatives. researchgate.networdpress.compreprints.org
Determination of Fluorescence Quantum Yields and Excited State Lifetimes
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. For diaryl-oxazole derivatives, Φ_F values can be quite high, making them suitable for applications like organic light-emitting diodes (OLEDs) and fluorescent probes. uchile.cl The quantum yield is highly dependent on the molecular structure and the surrounding environment. For instance, in a series of benzothiazole-difluoroborates, quantum yields were found to range from nearly zero to almost 100% based on the substitution pattern. nih.gov
The excited-state lifetime (τ_F) is the average time the molecule spends in the excited state before returning to the ground state. For many fluorescent organic dyes, lifetimes are typically in the range of 1 to 10 nanoseconds. uchile.clarkat-usa.org Both quantum yield and lifetime are crucial for determining the radiative (k_r) and non-radiative (k_nr) decay rates of the excited state, according to the equations:
Φ_F = k_r / (k_r + k_nr) τ_F = 1 / (k_r + k_nr)
From these, the radiative and non-radiative rate constants can be calculated. A high ratio of non-radiative to radiative processes indicates that de-excitation occurs predominantly through non-emissive pathways like internal conversion or intersystem crossing. researchgate.net The substitution pattern on the aryl rings has a marked impact on luminescence efficiency; for example, the presence of para-dialkoxy substituents adjacent to an oxadiazole ring has been shown to reduce quantum yield due to a repulsive interaction that prevents excited-state planarity. rsc.org
Investigation of Intramolecular Charge Transfer (ICT) Characteristics
The structure of this compound, featuring an electron-donating methoxy group (donor) attached to a π-conjugated phenyl-oxazole system (acceptor), is characteristic of a "push-pull" or donor-π-acceptor (D-π-A) system. Upon photoexcitation, these molecules can exhibit an intramolecular charge transfer (ICT), where electron density is transferred from the donor moiety to the acceptor moiety. nih.gov
This ICT process leads to the formation of a highly polar excited state with a large dipole moment. uchile.cl The occurrence of ICT is supported by several experimental observations, including large Stokes shifts and pronounced solvatochromism (discussed in the next section). mdpi.com In symmetric 1,3,4-oxadiazole (B1194373) derivatives substituted with diphenylamine (B1679370) (a strong donor), a significant enhancement of ICT strength was observed, where electrons transfer from the terminal donor groups to the central oxadiazole core. nih.gov The efficiency of ICT can be modulated by the strength of the donor and acceptor groups and the nature of the π-conjugated bridge connecting them. researchgate.net In some cases, the locally excited (LE) state relaxes to the ICT state on a picosecond timescale after excitation. nih.gov
Solvatochromism and Solvent Sensitivity Studies
A key characteristic of molecules with significant ICT character is solvatochromism, where the absorption and/or emission spectral properties change with the polarity of the solvent. nih.gov Typically, the absorption spectra of such compounds are less sensitive to solvent polarity, while the fluorescence spectra show a significant solvatochromic effect. uchile.cl
For this compound derivatives, an increase in solvent polarity is expected to cause a bathochromic (red) shift in the emission spectrum. This is because the highly polar ICT excited state is stabilized to a greater extent by polar solvents than the less polar ground state, thus lowering the energy of the excited state and shifting the emission to longer wavelengths. preprints.org This phenomenon confirms that the excited state is more polar than the ground state. preprints.org
The change in the dipole moment (Δμ = μ_e - μ_g) between the excited state (μ_e) and the ground state (μ_g) is a quantitative measure of the charge redistribution upon excitation. A large Δμ value is a strong indicator of an ICT state. This change can be estimated from the solvatochromic shifts of the absorption and emission bands using various theoretical models. For related oxazole (B20620) and benzoxazole (B165842) derivatives, a large increase in the excited-state dipole moment has been reported, consistent with the formation of an ICT state. uchile.cl For instance, the ground and excited state dipole moments for POPOP were calculated as 2.23 D and 6.34 D, respectively, indicating significant charge transfer upon excitation. researchgate.net
The Lippert-Mataga equation is a widely used solvatochromic model that relates the Stokes shift (Δν̃) to the orientation polarizability of the solvent (Δf) and the change in the dipole moment upon excitation (Δμ). uchile.clresearchgate.net The equation is given by:
Δν̃ = ν̃_abs - ν̃_em = (2(Δμ)² / (hc a³)) Δf + constant
where ν̃_abs and ν̃_em are the wavenumbers of the absorption and emission maxima, h is Planck's constant, c is the speed of light, a is the Onsager cavity radius of the solute molecule, and Δf is the solvent polarity function, defined as:
Δf = (ε - 1) / (2ε + 1) - (n² - 1) / (2n² + 1)
Here, ε is the dielectric constant and n is the refractive index of the solvent. A plot of the Stokes shift (Δν̃) versus the solvent polarity function (Δf) should yield a straight line, the slope of which can be used to calculate the change in dipole moment (Δμ), provided the Onsager radius (a) is known or can be estimated. researchgate.netrsc.org A linear relationship in the Lippert-Mataga plot confirms that the solvent-dependent emission properties are primarily driven by the polarity of the solvent and the ICT character of the excited state. researchgate.net
Design Principles for Tunable Photophysical Properties in Diaryl-1,3-Oxazoles
The photophysical properties of diaryl-1,3-oxazoles can be systematically tuned through chemical modification, allowing for the design of molecules with specific absorption and emission characteristics. Key design principles include:
Modulating Donor-Acceptor Strength: The extent of ICT, and consequently the solvatochromism and emission wavelength, can be controlled by varying the electron-donating and electron-withdrawing nature of the substituents on the aryl rings. Stronger donors (like dimethylamino) and acceptors (like cyano or nitro) generally lead to more pronounced ICT, larger Stokes shifts, and red-shifted emission. researchgate.net
Extending π-Conjugation: Increasing the size of the conjugated π-system, for example by introducing additional phenyl rings or other aromatic linkers, typically results in a bathochromic shift in both absorption and emission spectra. researchgate.net
Controlling Molecular Geometry: The planarity of the molecule in the excited state is crucial for high fluorescence quantum yields. Introducing bulky groups that cause steric hindrance can lead to twisting between the aryl rings and the central oxazole core, which may disrupt conjugation and open non-radiative decay channels, thereby lowering the quantum yield. rsc.org Conversely, enforcing a planar structure can enhance luminescence efficiency.
Symmetrical vs. Asymmetrical Design: Symmetrical "D-A-D" or "A-D-A" structures have been shown to be an effective way to enhance ICT characteristics. nih.gov The specific placement (e.g., ortho, meta, para) of substituents also significantly influences the electronic and photophysical properties.
By applying these principles, it is possible to create a wide range of diaryl-1,3-oxazole derivatives with tailored optoelectronic properties for applications in materials science, sensing, and bioimaging. mdpi.commdpi.com
Advanced Applications of 4 4 Methoxyphenyl 5 Phenyl 1,3 Oxazole in Materials Science
Utilization in Organic Light-Emitting Diodes (OLEDs) and as Fluorescent Probes
The inherent luminescence of the oxazole (B20620) core is central to its application in lighting and sensing technologies. The D-π-A (donor-pi-acceptor) structure that can be formed with oxazole scaffolds facilitates intramolecular charge transfer (ICT), a key mechanism for fluorescence. nih.govresearchgate.net
In the realm of OLEDs, oxazole derivatives are investigated for their potential as electron transport materials (ETMs) and hole blocking materials (HBMs). semanticscholar.org Their effectiveness stems from having low-lying lowest unoccupied molecular orbital (LUMO) energy levels and small electron reorganization energies, which facilitates efficient electron injection and transport. For instance, theoretical studies on the oxazole derivative (4Z)-4-Benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one (BMPO) revealed a smaller electron reorganization energy (0.223 eV) compared to its hole reorganization energy (0.381 eV), suggesting it would be a better electron transporter. researchgate.net This value is also lower than that of the well-known n-type semiconductor perfluoropentacene (B8735957) (0.250 eV), highlighting its potential in OLED applications. researchgate.net
The oxazole framework is also highly valuable in the development of fluorescent probes. The fluorescence of these compounds can be sensitive to the local environment, such as solvent polarity and pH. nih.gov This solvatochromic effect, where the emission spectrum shifts in response to solvent polarity, is a desirable trait for probes. nih.gov Furthermore, by functionalizing the oxazole core with specific targeting groups, these molecules can be designed to selectively accumulate in specific cellular organelles like mitochondria or lysosomes, acting as organelle targeting fluorophores (OTFPs) for cell imaging. nih.gov Some oxazole derivatives exhibit enhanced fluorescence in acidic environments (pH 4.5-5.0), making them suitable for imaging acidic organelles like lysosomes. nih.gov
Table 1: Photophysical Properties of Selected Oxazole Derivatives
| Compound/Derivative | Excitation λ (nm) | Emission λ (nm) | Application |
|---|---|---|---|
| 5-[4-(N,N-Dimethylamino)Phenyl]-2-(4-Pyridyl)-1,3-Oxazole | Varies with solvent | Varies with solvent | Fluorescent probe for microheterogeneous media researchgate.net |
| 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole | ~350 | ~450 (in basic conditions) | Fluorescent probe for pH and Mg²⁺ nih.gov |
Potential as Active Components in Organic Electronic Devices
Beyond OLEDs, the charge transport properties of oxazole derivatives make them candidates for other organic electronic devices, such as organic field-effect transistors (OFETs). researchgate.net The performance of these devices relies on the mobility of charge carriers (electrons and holes) through the organic semiconductor layer.
The intrinsic mobility of charge carriers is related to the reorganization energy (λ) and the electronic coupling between adjacent molecules (transfer integral). A low reorganization energy is desirable for efficient charge transport. As mentioned, certain oxazole derivatives show low electron reorganization energies, indicating their potential as n-type (electron-transporting) materials in organic electronics. researchgate.net Theoretical calculations for the BMPO molecule show an electron injection energy of 1.66 eV from the material to an aluminum electrode, which is favorable compared to some isoxazole (B147169) derivatives, suggesting better electron charge transport capabilities. researchgate.net While both electron and hole transport can occur in films containing oxadiazole (a related heterocycle) moieties, electron mobility can be difficult to determine experimentally due to strong dispersive photocurrents. nih.gov The development of materials with balanced electron and hole transport (ambipolar) is also a key goal, and oxadiazole derivatives have been studied for this purpose. semanticscholar.org
Table 2: Calculated Charge Transport Properties of an Oxazole Derivative (BMPO)
| Parameter | Value | Significance |
|---|---|---|
| Hole Reorganization Energy (λh) | 0.381 eV | Energy penalty for hole transport researchgate.net |
| Electron Reorganization Energy (λe) | 0.223 eV | Energy penalty for electron transport; lower value suggests better electron mobility researchgate.net |
Role in Photonic Materials and Non-Linear Optics
Materials with significant non-linear optical (NLO) properties are crucial for applications in optical data storage, optical computing, and optical switching. ias.ac.in Organic molecules, particularly those with donor-π-acceptor structures, can exhibit large molecular hyperpolarizabilities, which are responsible for NLO effects. ias.ac.in The oxazole/oxadiazole framework can serve as a key component in such NLO-active chromophores. ias.ac.inresearchgate.netnih.gov
The NLO response of these materials is often investigated using techniques like the Z-scan method, which can determine parameters such as the non-linear refractive index (η₂) and the non-linear absorption coefficient (β). ias.ac.inresearchgate.net Studies on 1,3,4-oxadiazole (B1194373) derivatives have demonstrated their potential as optical limiters, materials that exhibit decreased transmittance with increasing laser intensity, which is useful for protecting sensitive optical components. ias.ac.inresearchgate.net For example, a 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole (B1265748) derivative was shown to have a high hyperpolarizability value, indicating robust optical behavior and potential for advanced photonic technologies. ahievran.edu.trresearchgate.net The design of multi-branched chromophores incorporating oxadiazole units has also been shown to produce strong two-photon and three-photon absorption, properties valuable for applications like 3D microfabrication and photodynamic therapy. nih.gov
Table 3: Non-Linear Optical Properties of a Representative Oxadiazole Derivative
| Compound | Technique | Key Finding | Potential Application |
|---|---|---|---|
| 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole | Z-scan | High molecular hyperpolarizability (5503.52 × 10⁻³³ esu) ahievran.edu.trresearchgate.net | Advanced photonic technologies, NLO devices ahievran.edu.trresearchgate.net |
Development of Dyes and Optical Brighteners Based on Oxazole Frameworks
The strong fluorescence and high photo- and thermo-stability of the oxazole core make it an excellent building block for luminescent dyes and optical brighteners. nih.gov These compounds absorb light in the ultraviolet region and re-emit it in the blue part of the visible spectrum, leading to a whitening or brightening effect on materials like textiles and polymers.
The synthesis of novel oxazole derivative dyes has been explored, with compounds showing absorption in the visible region across a wide spectrum of colors. researchgate.net The incorporation of heterocyclic moieties like oxazole into azo dye scaffolds has been shown to improve the bioactive properties of the resulting compounds. nih.gov Research into optical brighteners has involved synthesizing stilbene (B7821643) derivatives that incorporate 1,3,4-oxadiazole units, demonstrating the versatility of these heterocyclic cores in fluorescence applications. researchgate.net The concise and efficient van Leusen oxazole synthesis is a key method for producing these compounds, allowing for the creation of a diverse range of luminescent dyes with potential applications in organic photonics. nih.govmdpi.comijpsonline.com
Table 4: Characteristics of Oxazole-Based Dyes and Brighteners
| Compound Class | Key Features | Synthetic Method |
|---|---|---|
| Oxazole Derivative Dyes | Absorb and fluoresce in the visible spectrum researchgate.net | Diazotization and coupling reactions researchgate.net |
| Stilbene-Oxadiazole Derivatives | Strong fluorescence, high stability | Multi-step synthesis involving stilbene and oxadiazole formation researchgate.net |
Applications as Corrosion Inhibitors
Oxazole derivatives have demonstrated significant efficacy as corrosion inhibitors, particularly for protecting steel in acidic environments. researchgate.netkoreascience.krj-cst.org Corrosion is an electrochemical process that leads to the deterioration of metals. Inhibitors work by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. researchgate.net
The effectiveness of oxazole derivatives as corrosion inhibitors is attributed to their molecular structure, which is rich in heteroatoms (nitrogen and oxygen) and π-electrons from the aromatic rings. researchgate.netkoreascience.kr These features facilitate strong adsorption onto the metal surface. researchgate.netijcsi.pro The mechanism involves the inhibitor molecules displacing water molecules and adsorbing onto the steel surface, which can block both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, thus acting as a mixed-type inhibitor. ijcsi.pro The adsorption process for many oxazole inhibitors on mild steel has been found to obey the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. ijcsi.pro The presence of electron-donating groups, such as the methoxy (B1213986) group in 4-(4-Methoxyphenyl)-5-phenyl-1,3-oxazole, can enhance the adsorption and inhibition efficiency. researchgate.net
Table 5: Inhibition Efficiency of Selected Heterocyclic Corrosion Inhibitors
| Inhibitor | Metal | Medium | Inhibition Efficiency (%) |
|---|---|---|---|
| Oxazole Derivative 1 | Steel | Acidic | 90% koreascience.kr |
| Oxazole Derivative 2 (with thiol group) | Steel | Acidic | 85% koreascience.kr |
| 2-amino-4-(4-methoxyphenyl)-thiazole | Mild Steel | 0.5 M H₂SO₄ | 95% researchgate.net |
Structure Property Relationship Studies in Diaryl 1,3 Oxazole Chemistry
Correlation Between Molecular Structure and Spectroscopic Signatures
The spectroscopic profile of 4-(4-Methoxyphenyl)-5-phenyl-1,3-oxazole is a direct reflection of its molecular structure. The arrangement of the oxazole (B20620) core, the phenyl group at position 5, and the methoxy-substituted phenyl group at position 4 gives rise to characteristic signatures in various spectroscopic analyses, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy.
NMR Spectroscopy: In ¹H NMR spectroscopy, the aromatic protons of the phenyl and methoxyphenyl rings are expected to produce signals in the downfield region, typically between 7.0 and 8.0 ppm. The methoxy (B1213986) group (-OCH₃) protons would appear as a distinct singlet further upfield, generally around 3.8 ppm. In ¹³C NMR, the carbon atoms of the aromatic rings and the oxazole core would resonate in the 110-160 ppm range. The methoxy carbon signal is anticipated at approximately 55 ppm.
Infrared Spectroscopy: The IR spectrum provides insight into the vibrational modes of the molecule's functional groups. Key absorptions would include C-H stretching vibrations from the aromatic rings (around 3100-3000 cm⁻¹), C=N and C=C stretching vibrations characteristic of the oxazole ring (in the 1650-1500 cm⁻¹ region), and the asymmetric and symmetric C-O-C stretching of the ether linkage in the methoxy group (typically near 1250 cm⁻¹ and 1030 cm⁻¹, respectively).
UV-Visible and Fluorescence Spectroscopy: The electronic absorption and emission properties are dictated by the extended π-conjugated system formed by the two aryl rings and the central oxazole moiety. The UV-Vis absorption spectrum is characterized by intense bands corresponding to π-π* electronic transitions. wordpress.com The emission spectrum, a result of fluorescence, provides information about the molecule's behavior in the excited state. The specific wavelengths of maximum absorption (λabs) and emission (λem) are highly sensitive to the electronic nature of the substituents, as discussed in the following section.
| Spectroscopic Technique | Expected Signature | Structural Correlation |
|---|---|---|
| ¹H NMR | ~7.0-8.0 ppm (multiplets) ~3.8 ppm (singlet) | Aromatic protons (phenyl & methoxyphenyl rings) Methoxy (-OCH₃) protons |
| ¹³C NMR | ~110-160 ppm ~55 ppm | Aromatic and oxazole ring carbons Methoxy (-OCH₃) carbon |
| Infrared (IR) | ~3100-3000 cm⁻¹ ~1650-1500 cm⁻¹ ~1250 cm⁻¹ | Aromatic C-H stretch Oxazole ring C=N and C=C stretch Aryl-O-CH₃ asymmetric stretch |
| UV-Vis Absorption | Intense absorption band (π-π*) | Extended conjugation across the diaryl-oxazole system |
Influence of Substituent Effects on Electronic Structure and Photophysical Response
Substituents on the aryl rings of the diaryl-1,3-oxazole scaffold play a critical role in modulating its electronic structure and, consequently, its photophysical properties. rsc.org In this compound, the methoxy group (-OCH₃) at the para-position of the C4-phenyl ring is a key modulator.
Photophysical Response: A smaller HOMO-LUMO gap results in a bathochromic (red) shift in the absorption and emission spectra, meaning the molecule absorbs and emits light at longer wavelengths compared to its unsubstituted counterpart, 2,5-diphenyloxazole (B146863). researchgate.net This effect is a hallmark of creating a donor-π-acceptor (D-π-A) type system, where the methoxyphenyl group acts as the donor moiety. nih.gov
Solvatochromism: Molecules with a significant difference in dipole moment between their ground and excited states often exhibit solvatochromism, where the emission wavelength is dependent on the polarity of the solvent. The intramolecular charge transfer (ICT) character, enhanced by the methoxy group, suggests that this compound would likely display positive solvatochromism, with emission shifting to longer wavelengths in more polar solvents. researchgate.net
The strategic placement of electron-donating or electron-withdrawing groups is a fundamental tool for tuning the color and efficiency of fluorescence in oxazole-based fluorophores. rsc.org
| Compound | Substituent Effect | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
|---|---|---|---|---|---|
| 4,5-Diphenyloxazole (B1616740) | Unsubstituted (Reference) | ~300 | ~360 | ~60 | High |
| This compound | Electron-Donating (-OCH₃) | >300 (Red-shifted) | >360 (Red-shifted) | Increased | Variable, often high |
Rational Design Principles for Modulating Chemical Reactivity and Stability
The rational design of novel oxazole derivatives with tailored reactivity and stability hinges on a deep understanding of their inherent chemical properties. tandfonline.com Oxazoles are generally considered thermally stable aromatic heterocycles. tandfonline.com Their chemical reactivity is governed by the electron distribution within the ring, which can be precisely manipulated through the addition of substituents.
Chemical Reactivity: The oxazole ring has distinct sites of reactivity. The acidity of the ring protons follows the order C2 > C5 > C4. tandfonline.com Therefore, the C2 position is the most susceptible to deprotonation by a strong base, enabling further functionalization. The presence of the electron-donating methoxyphenyl group at C4 and the phenyl group at C5 influences the electron density of the entire heterocyclic system. The increased electron density from the methoxy group can enhance the susceptibility of the aromatic rings to electrophilic substitution reactions. Conversely, the oxazole ring itself can be susceptible to nucleophilic attack, particularly if strong electron-withdrawing groups are present.
Chemical Stability: The stability of the this compound is enhanced by its extended aromatic system, which allows for significant delocalization of π-electrons. The design of more stable or, conversely, more reactive analogues can be achieved by:
Introducing Steric Hindrance: Bulky groups near reactive sites can sterically shield them from attack, thereby increasing molecular stability.
Electronic Modulation: Introducing further electron-donating groups can enhance stability by delocalizing charge, while electron-withdrawing groups can destabilize the ring by making it more electron-deficient and prone to nucleophilic attack.
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool in the rational design process. mdpi.com By calculating properties such as molecular orbital energies (HOMO/LUMO) and electrostatic potential maps, researchers can predict the reactivity and stability of virtual compounds before undertaking their synthesis. nih.govmdpi.com
Impact of Molecular Conformation and Dihedral Angles on Electronic Communication and Optical Properties
The three-dimensional structure of this compound, specifically the spatial orientation of the two aryl rings relative to the central oxazole core, is a critical determinant of its electronic and optical properties. This orientation is described by the dihedral (torsion) angles between the planes of the rings.
In an ideal, fully conjugated system, all three rings would be coplanar (dihedral angles of 0°). However, steric hindrance between the ortho-hydrogens on the adjacent rings forces them to twist out of plane. X-ray crystallography studies on analogous diaryl-substituted isoxazoles and oxazoles reveal that these dihedral angles are typically non-zero, often in the range of 15° to 65°, depending on the specific substitution pattern. gazi.edu.triucr.orgnih.govnih.gov
This non-planar conformation has a direct impact on the molecule's properties:
Electronic Communication: The degree of π-conjugation is dependent on the cosine of the dihedral angle. A larger twist angle reduces the orbital overlap between the rings, thereby impeding electronic communication across the molecule.
Optical Properties: Effective conjugation is essential for the desirable photophysical properties of diaryl-oxazoles. A more planar conformation (smaller dihedral angles) leads to a more delocalized π-system, which lowers the HOMO-LUMO gap. nih.gov This results in a bathochromic shift (to longer wavelengths) in both absorption and emission spectra. Conversely, a significant twist between the rings disrupts conjugation, leading to a hypsochromic (blue) shift and often a decrease in fluorescence quantum yield. nih.gov
Therefore, designing diaryl-oxazole derivatives for applications in materials science, such as organic light-emitting diodes (OLEDs) or fluorescent probes, requires careful consideration of the steric and electronic effects of substituents to achieve a conformation that balances steric demands with the need for effective π-conjugation.
| Dihedral Angle | Degree of Planarity | π-Conjugation | Effect on λmax | Effect on Fluorescence Intensity |
|---|---|---|---|---|
| Small (e.g., 0-20°) | High (Near-planar) | Effective | Bathochromic Shift (Red Shift) | Generally Higher |
| Large (e.g., >45°) | Low (Twisted) | Disrupted | Hypsochromic Shift (Blue Shift) | Generally Lower |
Q & A
What are the key structural features of 4-(4-Methoxyphenyl)-5-phenyl-1,3-oxazole that make it suitable as a fluorescent probe in membrane studies?
Level: Basic
Methodological Answer:
The compound’s oxazole core and aromatic substituents (4-methoxyphenyl and phenyl groups) contribute to its environment-sensitive fluorescence. The electron-donating methoxy group enhances photostability, while the planar aromatic system allows π-π interactions with lipid membranes. Fluorescence properties depend on microenvironmental factors like polarity, viscosity, and hydration .
Supporting Data:
How can researchers optimize the synthesis of this compound to improve yield and purity?
Level: Basic
Methodological Answer:
Common routes include cyclization of acylhydrazides or condensation of substituted aldehydes with hydroxylamine. Key challenges include regioselectivity and purification. A recommended approach involves:
- Using POCl₃ or PCl₃ as cyclizing agents for oxazole ring formation .
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .
Critical Parameters:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Reaction temperature | 80–100°C | Prevents side reactions |
| Solvent | Anhydrous DMF or THF | Enhances cyclization efficiency |
| Catalyst | Lewis acids (e.g., ZnCl₂) | Improves regioselectivity |
What advanced techniques are used to validate the interaction of this compound with lipid membranes?
Level: Advanced
Methodological Answer:
- Steady-state fluorescence spectroscopy : Quantifies emission shifts (e.g., λmax changes) to assess polarity/viscosity .
- Time-resolved fluorescence decay : Measures lifetime (τ) to distinguish static vs. dynamic quenching .
- Molecular dynamics (MD) simulations : Models probe localization within lipid bilayers (e.g., preferential partitioning into ordered vs. disordered domains) .
Example Findings:
| Technique | Observation | Implication |
|---|---|---|
| Fluorescence anisotropy | Increased anisotropy in treated WBCs | Higher membrane rigidity |
| MD simulations | Probe localization near glycerol backbone | Sensitivity to headgroup interactions |
How should researchers address contradictions in fluorescence data when using this probe across different cell types?
Level: Advanced
Methodological Answer:
Discrepancies may arise from variations in lipid composition (e.g., cholesterol content in RBCs vs. WBCs) or experimental conditions. Mitigation strategies include:
Normalization : Use internal standards (e.g., Laurdan for membrane order calibration) .
Control experiments : Compare probe behavior in model membranes (e.g., DPPC liposomes) vs. biological membranes.
Multi-probe validation : Cross-reference with PH7 (phenanthro-oxazole) to confirm viscosity trends .
Case Study:
In rat leukocytes, 5% PES exposure reduced probe O1O’s polarity sensitivity by 22%, conflicting with RBC data. This was attributed to differences in lipid peroxidation rates .
What mechanistic insights can be gained from studying substituent effects on the oxazole ring?
Level: Advanced
Methodological Answer:
Modifying substituents (e.g., replacing methoxy with halogen groups) alters electron density and steric effects, impacting probe-membrane interactions. For example:
- 4-Methoxy group : Enhances hydration layer penetration due to H-bonding with lipid headgroups .
- Phenyl group : Stabilizes π-stacking with acyl chains, increasing sensitivity to lipid packing .
Structural-Activity Table:
| Substituent | Fluorescence Response | Membrane Property Affected |
|---|---|---|
| 4-OCH₃ | Intensity ↑ in ordered domains | Viscosity |
| 4-NO₂ | Blue shift (∼15 nm) | Polarity |
| 4-Cl | Lifetime ↓ | Proton donor ability |
How does this compound compare to other fluorescent probes in high-throughput screening?
Level: Advanced
Methodological Answer:
Advantages include rapid equilibration (<5 minutes) and resistance to photobleaching. Limitations include lower resolution in highly hydrated regions compared to ANS (8-anilinonaphthalene-1-sulfonic acid). Recommended applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
